1-[2-[1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methylphenyl)urea
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Overview
Description
1-[2-[1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methylphenyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a piperidine ring, a pyrazole ring, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methylphenyl)urea involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Benzofuran Ring: Starting from 2-phenoxyethanol, the benzofuran ring can be synthesized through cyclization using a Lewis acid such as zinc chloride.
Synthesis of the Piperidine Ring: The piperidine ring can be introduced via a reductive amination reaction using an appropriate aldehyde and a reducing agent like sodium borohydride.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between hydrazine and a 1,3-diketone.
Coupling Reactions: The final compound is obtained by coupling the benzofuran, piperidine, and pyrazole intermediates through urea formation using reagents like phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-[1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine.
Major Products
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-[2-[1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler analog with a benzofuran ring, used in the synthesis of various pharmaceuticals.
Piperidine Derivatives: Compounds containing the piperidine ring, known for their biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring, studied for their anti-inflammatory and anti-cancer properties.
Uniqueness
1-[2-[1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methylphenyl)urea is unique due to its combination of multiple functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-[1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-6-2-4-8-20(17)27-25(32)28-23-10-13-26-30(23)19-11-14-29(15-12-19)24(31)22-16-18-7-3-5-9-21(18)33-22/h2-10,13,19,22H,11-12,14-16H2,1H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILXVDXEGMRZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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